2-Fluoro-4-(trifluoromethoxy)benzoyl chloride CAS 166948-50-1
2-Fluoro-4-(trifluoromethoxy)benzoyl chloride CAS 166948-50-1
An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (CAS 166948-50-1): A Key Building Block for Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride, a sophisticated and highly versatile chemical intermediate. We will delve into its unique physicochemical properties, which are conferred by its distinct fluorine and trifluoromethoxy substituents. This guide will explore its synthesis, elucidate its chemical reactivity through key reaction mechanisms, and provide detailed, field-tested protocols for its application in forming amides, esters, and ketones. The primary audience for this document includes researchers, medicinal chemists, and process development scientists who can leverage this powerful building block in the synthesis of advanced pharmaceuticals and agrochemicals. The strategic incorporation of the 2-fluoro-4-(trifluoromethoxy)phenyl moiety can significantly enhance the metabolic stability, membrane permeability, and binding affinity of target molecules.[1][2][3][4]
Introduction: The Strategic Importance of Fluorinated Moieties
In modern drug design and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing molecular properties.[4] Groups such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) are particularly valued for their profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] The trifluoromethoxy group, for instance, is known to enhance lipophilicity and metabolic stability, which can improve a drug's ability to cross biological membranes and resist enzymatic breakdown.[2]
2-Fluoro-4-(trifluoromethoxy)benzoyl chloride emerges as a high-value building block that combines the benefits of these groups. Its structure features an acyl chloride, a highly reactive functional group for synthetic transformations, attached to a phenyl ring substituted with both a fluorine atom and a trifluoromethoxy group. This unique combination makes it an invaluable tool for introducing this specific fluorinated scaffold into a wide range of complex molecules.
Caption: General workflow for the synthesis of the title compound.
Protocol: Synthesis via Oxalyl Chloride
This protocol is preferred in many laboratory settings due to its mild reaction conditions and the formation of gaseous byproducts (CO, CO₂) that are easily removed.
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Preparation: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler). Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon).
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Reagents: Dissolve 1 equivalent of 2-Fluoro-4-(trifluoromethoxy)benzoic acid in anhydrous dichloromethane (DCM). Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).
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Reaction: Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution at room temperature. Vigorous gas evolution will be observed.
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Completion: Continue stirring the mixture for 1-3 hours at room temperature after the addition is complete. The reaction is considered complete when gas evolution ceases.
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Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
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Purification: The crude product can often be used directly. For higher purity, vacuum distillation is recommended. [5]
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is dominated by the electrophilic nature of its carbonyl carbon. The potent electron-withdrawing effects of the ortho-fluoro and para-trifluoromethoxy substituents significantly increase the partial positive charge on this carbon, making it highly susceptible to attack by nucleophiles. [6]
Caption: The two-step addition-elimination mechanism of acyl chlorides.
This reactivity profile allows for a range of important synthetic transformations.
Amide Bond Formation
The reaction with primary or secondary amines is a robust and efficient method for synthesizing amides, which are fundamental linkages in many pharmaceutical compounds, including kinase inhibitors. [1] Protocol: General Amide Synthesis
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Setup: Dissolve the amine (1 equivalent) in anhydrous DCM or THF in a flask under an inert atmosphere. Add a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) to act as an acid scavenger.
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Addition: Cool the solution to 0 °C. Add a solution of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (1.05 equivalents) in the same solvent dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
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Work-up: Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Ester Formation
The reaction with alcohols provides a direct and often high-yielding route to esters. This method is advantageous over traditional Fischer esterification as it is irreversible and proceeds under milder conditions. [7][8] Protocol: General Ester Synthesis
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Setup: Dissolve the alcohol (1 equivalent) and a base like pyridine (which can also serve as the solvent) or triethylamine (1.1 equivalents) in an anhydrous solvent like DCM.
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Addition: Cool the mixture to 0 °C and slowly add 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (1.05 equivalents).
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Reaction: Stir the reaction at room temperature until completion.
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Work-up and Purification: Follow a similar aqueous work-up procedure as described for amide synthesis to remove the pyridinium hydrochloride salt and excess reagents. The final ester can be purified by chromatography.
Friedel-Crafts Acylation
This reagent can acylate electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones, which are valuable scaffolds in medicinal chemistry. [9] Protocol: Friedel-Crafts Acylation of Anisole
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Setup: In a dry, inert-atmosphere flask, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous DCM.
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Acylium Ion Formation: Cool the suspension to 0 °C and add 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (1 equivalent) dropwise. Stir for 15-30 minutes.
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Addition: Add the aromatic substrate, such as anisole (1 equivalent), dropwise, maintaining the temperature at 0 °C.
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Reaction: Allow the reaction to proceed at 0 °C or room temperature for several hours.
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Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice and concentrated HCl.
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Work-up and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry, and concentrate. Purify the resulting ketone by column chromatography.
Caption: Key synthetic transformations using the title reagent.
Applications in Drug Discovery and Agrochemicals
The utility of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride lies in its ability to introduce the 2-fluoro-4-(trifluoromethoxy)phenyl group into target molecules. This moiety is highly sought after for its ability to confer several advantageous properties:
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Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to cleavage by metabolic enzymes like cytochrome P450. [3]* Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its absorption, distribution, and ability to cross the blood-brain barrier. [2]* Modulation of pKa: The electron-withdrawing nature of the substituents can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-receptor interactions. [3] This building block is therefore frequently employed in the synthesis of novel therapeutic agents, particularly in oncology and neuroscience, as well as in the development of next-generation pesticides and herbicides. [1][10]
Safety, Handling, and Storage
2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
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Handling: All manipulations should be performed in a well-ventilated chemical fume hood. [11]Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. [12][13]* Reaction with Water: Contact with water or moisture will lead to hydrolysis, forming the less reactive carboxylic acid and corrosive hydrogen chloride (HCl) gas. [11][13][14]All glassware must be thoroughly dried, and anhydrous solvents should be used.
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Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.
GHS Hazard Statements Precautionary Statements H290: May be corrosive to metals [12] P260: Do not breathe mist/vapors/spray. [12] H314: Causes severe skin burns and eye damage [12] P280: Wear protective gloves/clothing/eye protection. [12] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. [12] P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. [12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [11] | | P406: Store in a corrosive-resistant container. |
Conclusion
2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is more than just a reagent; it is a strategic tool for molecular design. Its well-defined reactivity as an acyl chloride, enhanced by the powerful electronic effects of its fluorinated substituents, provides a reliable gateway to a diverse range of complex amides, esters, and ketones. For scientists in drug discovery and agrochemical research, mastering the use of this building block opens up new avenues for creating molecules with superior performance profiles, including enhanced efficacy, greater metabolic stability, and improved bioavailability.
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